Potency Differential: VU0652925 Exhibits ~200-Fold Higher Affinity Than the Clinical Candidate BMS-986120 in Human Platelet PAR4 Antagonism Assays
In washed human platelets, VU0652925 antagonizes PAR4-mediated GPIIbIIIa activation (PAC1 binding) with an IC50 of 43.0 pM (-pIC50 ± SEM: 10.4 ± 0.04) and inhibits P-selectin exposure with an IC50 of 39.2 pM (-pIC50 ± SEM: 10.41 ± 0.04) [1]. By cross-study comparison, the clinical-stage oral PAR4 antagonist BMS-986120—from which VU0652925 is structurally derived—exhibits a substantially higher IC50 of 9.5 nM in human blood (PAC1 readout), representing an approximately 221-fold lower molar potency in the same target engagement parameter . This potency gap means that VU0652925 can achieve near-complete receptor occupancy at concentrations where BMS-986120 would provide only fractional inhibition, a critical distinction for in vitro mechanistic studies requiring full PAR4 signal ablation.
| Evidence Dimension | PAR4 antagonism potency — PAC1 (activated GPIIbIIIa) binding in human platelets |
|---|---|
| Target Compound Data | PAC1 IC50 = 43.0 pM; P-selectin IC50 = 39.2 pM (washed human platelets) [1] |
| Comparator Or Baseline | BMS-986120: PAC1 IC50 = 9.5 nM in human blood |
| Quantified Difference | ~221-fold higher potency for VU0652925 (43.0 pM vs 9.5 nM) |
| Conditions | Target compound: washed human platelets, PAC1-FITC flow cytometry, 20 min antagonist pre-incubation, PAR4-AP stimulation. Comparator: human blood, same PAC1 readout. Note: different matrix conditions (washed platelets vs whole blood) warrant caution in direct fold-comparison. |
Why This Matters
For researchers requiring maximal PAR4 signal suppression at minimal compound concentrations—e.g., in receptor occupancy titrations or when avoiding solvent toxicity at high concentrations—VU0652925 provides a >200-fold potency advantage over the clinical comparator BMS-986120, reducing the required mass per experiment by two orders of magnitude.
- [1] Duvernay MT, Temple KJ, Maeng JG, et al. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets. Mol Pharmacol. 2017;91(1):39-47. DOI: 10.1124/mol.116.106666. View Source
